Tralopyril

Catalog No.
S561828
CAS No.
122454-29-9
M.F
C12H5BrClF3N2
M. Wt
349.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tralopyril

CAS Number

122454-29-9

Product Name

Tralopyril

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C12H5BrClF3N2

Molecular Weight

349.53 g/mol

InChI

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H

InChI Key

XNFIRYXKTXAHAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl

Synonyms

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, tralopyril

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl

Antifungal Activity

Tralopyril exhibits broad-spectrum antifungal activity against various fungal species, including dermatophytes, yeasts, and molds []. Studies have shown its effectiveness against clinically relevant fungi like Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum []. Its mechanism of action involves inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to fungal cell death []. This research holds promise for developing new antifungal treatments, especially against drug-resistant fungal strains.

Environmental Impact

Tralopyril finds application as an antifouling biocide in the marine industry []. It is used to prevent the growth of marine organisms like barnacles, mussels, and algae on underwater surfaces of ships and other structures []. However, research is ongoing to assess its environmental impact, particularly its bioaccumulation potential and toxicity to aquatic organisms. These studies are crucial for ensuring the sustainable use of tralopyril in protecting marine infrastructure while minimizing its ecological footprint.

Tralopyril is a halogenated pyrrole nitrile compound, primarily recognized for its application as an antifouling agent in marine environments. Its chemical formula is C12H5BrClF3N2C_{12}H_{5}BrClF_{3}N_{2}, and it has a molecular weight of approximately 349.53 g/mol. Tralopyril is known for its effectiveness in preventing biofouling, which can significantly impact marine vessels and structures . The compound exhibits a complex structure characterized by multiple halogen substituents, contributing to its unique properties and biological activity.

That typically include halogenation and nitrile formation. While specific synthetic pathways are proprietary or less documented in public literature, the general approach includes:

  • Halogenation: Introducing bromine and chlorine atoms into the pyrrole structure.
  • Nitrile Formation: Transforming intermediates into nitrile derivatives through appropriate reagents.

Due to its complex structure, detailed synthetic methodologies may vary among manufacturers.

Tralopyril exhibits notable biological activity, particularly as an antifouling biocide. Studies have shown that it poses risks to non-target freshwater organisms. For instance, it demonstrated significant inhibitory effects on the growth of Chlamydomonas reinhardtii, a type of green algae, and affected energy metabolism in various aquatic species . In zebrafish embryo toxicity tests, tralopyril was found to be highly toxic with a lethal concentration (LC50) of 5 µg/L over 120 hours .

Tralopyril's primary application lies in antifouling coatings for marine vessels and structures. Its ability to inhibit biofouling organisms makes it valuable in maintaining the efficiency and longevity of maritime equipment. Additionally, ongoing research is exploring its potential use in agricultural settings as a pesticide due to its biological activity against various pests .

Interaction studies have revealed that tralopyril can induce oxidative stress and disrupt endocrine functions in aquatic organisms. For example, exposure to tralopyril has been linked to oxidative damage and alterations in physiological indices in species like Crassostrea gigas (Pacific oyster) . These findings underscore the importance of assessing ecological risks associated with its use.

Tralopyril shares structural and functional similarities with several other compounds used in antifouling applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Triphenylborane PyridineC₁₂H₁₅BKnown for lower toxicity but less effective against biofouling
CapsaicinC₁₈H₂₃NO₃SEnvironmentally friendly but less effective as an antifoulant
IrgarolC₁₄H₁₈ClNEffective against algae but has environmental persistence issues

Tralopyril is unique due to its potent antifouling properties combined with significant ecological risks, making it a focus for further research on environmental safety.

Tralopyril undergoes rapid degradation in aquatic environments, primarily through hydrolysis and photolysis. Studies demonstrate that its stability varies significantly across water matrices, with hydrolysis half-lives ranging from 6.1 hours in seawater to 8.1 hours in river water at 18°C [4]. The degradation process yields three primary metabolites: CL 322,250 (a carboxylic acid derivative), CL 325,195 (a debrominated ketone), and CL 322,248 (a hydroxylated debrominated product) [1]. These compounds exhibit distinct environmental behaviors, with CL 322,248 showing greater persistence in sediment systems [1].

Hydrolysis kinetics are temperature-dependent, as evidenced by slower degradation rates in colder conditions. For example, in seawater at 17°C, tralopyril’s half-life extends to 9.2 hours, compared to 6.1 hours at 20°C [2]. This temperature sensitivity underscores its variable environmental persistence across climatic zones. Photolytic degradation contributes minimally under natural sunlight, with less than 10% decomposition observed over 72 hours in simulated surface water [4].

Table 1: Hydrolysis Half-Lives of Tralopyril in Aquatic Media

MediumTemperature (°C)Half-Life (hours)
Seawater186.1
River Glatt Water188.1
E3 Zebrafish Medium187.4
Seawater179.2

The ecological risk of tralopyril is compounded by its degradation products. While parent tralopyril exhibits acute toxicity, CL 322,250 demonstrates 98% inhibition of sea urchin embryogenesis at 100 μg/L, highlighting the need for metabolite monitoring [2].

Bioaccumulation and Biomagnification in Aquatic Systems

Tralopyril displays moderate-to-high bioaccumulation potential, with bioconcentration factors (BCFs) reaching 1,321.9 in zebrafish following 21-day exposure to 10 μg/L [5]. This accumulation is tissue-specific, with liver and gills showing concentrations 4.3-fold higher than muscle tissue [5]. The compound’s log Kow of 4.2 facilitates lipid membrane penetration, enabling biomagnification across trophic levels .

Table 2: Bioaccumulation Metrics for Tralopyril in Aquatic Organisms

SpeciesExposure DurationBCFTissue Concentration (μg/kg)
Zebrafish21 days1,321.910,336 (liver)
Mediterranean Mussel28 days8502,450 (hepatopancreas)
Daphnia magna48 hours320890 (whole body)

Metabolic transformation amplifies biomagnification risks, as chlorfenapyr converts to tralopyril in aquatic vertebrates. In zebrafish, 12-18% of chlorfenapyr doses metabolize into tralopyril within 72 hours, creating dual contamination pathways [5]. Sediment acts as a secondary reservoir, with tralopyril concentrations persisting at 23-45 μg/kg six months post-application in estuarine systems [6].

Chronic vs. Acute Ecotoxicity in Marine and Freshwater Ecosystems

Acute Toxicity Profiles

Tralopyril induces rapid mortality in marine invertebrates, with 96-hour LC50 values of 1.8 μg/L for brine shrimp and 3.2 μg/L for coral larvae [2]. Developmental abnormalities occur at sublethal concentrations, including 50% inhibition of sea urchin fertilization at 10 μg/L [2]. The compound’s mode of action—mitochondrial uncoupling—disrupts ATP synthesis, causing energy failure within hours of exposure .

Chronic Exposure Effects

Prolonged tralopyril exposure at 0.5-2.0 μg/L triggers oxidative stress in zebrafish, elevating malondialdehyde (MDA) levels by 280% and depleting superoxide dismutase (SOD) activity by 65% [5]. Chronic toxicity manifests as:

  • Neurobehavioral impairment: Reduced swimming velocity and predator avoidance
  • Immune dysfunction: 40% suppression of interleukin-1β expression
  • Metabolic disruption: Altered lipid homeostasis linked to endoplasmic reticulum stress [6]

Table 3: Comparative Ecotoxicity Thresholds

EndpointAcute (μg/L)Chronic (μg/L)
Fish Mortality12.40.8 (30 days)
Invertebrate Embryo3.20.3 (21 days)
Algal Growth15.61.1 (7 days)

Freshwater ecosystems exhibit greater vulnerability, with Daphnia magna showing chronic NOEC values of 0.15 μg/L—10-fold lower than marine copepods [5] [6]. This disparity stems from tralopyril’s enhanced stability in low-salinity environments, where hydrolysis rates decrease by 28-34% [4].

Synthesis of Key Findings

  • Tralopyril’s rapid hydrolysis generates persistent metabolites requiring concurrent monitoring [1] [4].
  • Biomagnification potential necessitates revised risk assessments incorporating food web dynamics [5] .
  • Chronic toxicity thresholds fall below current environmental detection limits in many regions [2] [6].

Extensive in vivo and in vitro evidence identifies tralopyril as a potent uncoupler of oxidative phosphorylation. By dissipating the proton motive force across the inner mitochondrial membrane, the compound disrupts electron transport efficiency within Complexes I–IV, lowers membrane potential, and collapses adenosine triphosphate synthesis [1] [3].

Key Experimental Observations

Biological modelExposure durationConcentrationPrimary mitochondrial outcomeSecondary metabolic effectCitation
Zebrafish larvae120 h5.54 μg/L57% drop in total adenosine triphosphate poolDown-regulation of mitochondrial replication genes (POLG1, TK2)9
Zebrafish larvae168 h0.5–2.0 μg/L46% reduction in succinate dehydrogenase activityReduced locomotor capacity5
Turbot gill tissue7 d15 μg/L33% decline in adenosine triphosphate-dependent calcium pump efficiencyDisturbed osmoregulation7
Isolated rat brain mitochondriaAcute10 μMComplete collapse of membrane potential within 5 minElevated oxygen consumption (proton leak)45
Human retinal pigment epithelial cells24 h10 μM40% decrease in adenosine triphosphate contentLipidome remodeling toward pro-death sphingolipids12

Mechanistic Cascade

  • Uncoupling of proton gradients curtails phosphorylation of adenosine diphosphate into adenosine triphosphate, elevating the adenosine diphosphate/adenosine triphosphate ratio and activating cellular energy sensors such as adenosine monophosphate-activated protein kinase [1] [3].
  • In energy-intensive organs (brain, heart, skeletal muscle), sustained adenosine triphosphate loss limits ion-pump activity, impairs neurotransmission, and predisposes tissue to necrotic or apoptotic fate [4].
  • Proton leak intensifies electron backflow, setting the stage for excess superoxide formation that links mitochondrial uncoupling to oxidative stress (Section 3.2).

Oxidative Stress and Antioxidant Defense System Disruption

Reactive oxygen species generation rises steeply after tralopyril exposure, a predictable outcome of electron slippage along the respiratory chain [5] [4]. Organisms respond by mobilizing enzymatic and non-enzymatic scavengers, yet the compound simultaneously suppresses these defenses, tipping redox balance toward damage.

Antioxidant Enzyme Perturbations

Species / tissueSuperoxide dismutase activityCatalase activityGlutathione-S-transferase activityLipid peroxidation (malondialdehyde)Exposure metricCitation
Turbot gill↓ 38%↓ 22%n.s.n.s.30 μg/L, 7 d7
Pacific oyster mantle↓ 29%↑ 41%↓ 34%↑ 28%160 μg/L, 6 d24
Brown mussel gill↓ 25%↓ 17%n.s.↑ 19%10 μg/L, 96 h2
Human retinal pigment epithelial cellsn.s.n.s.n.s.↑ 26%10 μM, 24 h12

n.s. = no significant change.

Molecular Drivers of Oxidative Imbalance

  • Respiratory Complex Impairment: Transcriptomic profiling reveals down-regulation of NADH dehydrogenase subunit 4 and ubiquinol-cytochrome c reductase core protein 2 in zebrafish larvae, restricting electron flow and enhancing electron leak [1].
  • Uncoupling Protein Induction: Tralopyril up-regulates mitochondrial uncoupling protein 2 expression in developing medaka embryos, further amplifying proton leak and reactive oxygen species generation [6].
  • Thyroid Disruption Feedback: Oxidative strain co-occurs with altered thyroxine levels, indicating an endocrine-mitochondrial axis through which oxidative stress may aggravate developmental toxicity [7].

Collectively, these effects compromise redox equilibrium, interfere with lipid membranes, and prime nervous tissue for damage detailed in Section 3.3.

Neurotoxicity and Central Nervous System Pathophysiology

Tralopyril’s neurotoxicity manifests as a distinctive vacuolar leukoencephalopathy in mammalian models and human case reports [2] [8]. The high metabolic demands of white-matter oligodendrocytes and neuronal axons render them especially sensitive to the energy shortfall and oxidative milieu produced by mitochondrial uncoupling.

Structural and Functional Outcomes

ModelExposure descriptionCentral nervous alterationFunctional correlateCitation
Female rats, 90-day diet6.3 mg kg⁻¹ day⁻¹Multifocal vacuolation of brain and spinal cord white matterReduced spontaneous motor activity3
Rats, inhalation20 mg m⁻³ for 90 daysDegeneration of olfactory epithelium; axonal swellingDecreased cage activity30
Human occupational inhalation (Case 1)1.09 mg L⁻¹ blood levelBilateral periventricular hyperintensities on magnetic resonance imagingHyperthermia, diaphoresis16
Human occupational inhalation (Case 2)0.592 mg L⁻¹ blood levelCervical spinal cord patchy lesionsHeat intolerance, dizziness16
Zebrafish larvae (168 h)0.5–2.0 μg L⁻¹Altered dopamine and acetylcholine turnover48% locomotor suppression5

Pathway Integration

  • Energetic Collapse: White-matter tracts rely on adenosine triphosphate to maintain myelin integrity; uncoupling deprives oligodendrocytes of the necessary energy to preserve myelin compaction, producing spongiform lesions [2] [9].
  • Oxidative Insult: Reactive oxygen species directly attack myelin basic protein, exacerbating intramyelinic vacuolation and disrupting saltatory conduction [4].
  • Neurotransmitter Dysregulation: Enzymatic depletion of adenosine triphosphate reduces synthesis and vesicular loading of dopamine and acetylcholine, correlating with behavioral hypoactivity in fish larvae [10].
  • Thermoregulatory Failure: Uncoupling-mediated heat release overwhelms thermoregulatory circuits, yielding hyperthermia and profuse sweating documented in poisoned workers and chlorfenapyr overdose survivors [11] [12].

Integrated Biomarker Perspective

Key eventRepresentative biomarkerObserved directionBiological significanceCitation
Energy failureAdenosine triphosphate/adenosine diphosphate ratio↓ 1.6-foldTriggers AMP-activated protein kinase signaling1
Oxidative stressMalondialdehyde↑ 1.3-foldIndicates lipid peroxidation24
White-matter injuryDiffusion-weighted imaging hyperintensityPresentReflects intramyelinic edema16
Synaptic disruptionAcetylcholinesterase activity↓ 42%Accumulates acetylcholine in synapse5

These converging biomarkers substantiate a mechanistic continuum wherein mitochondrial uncoupling precipitates oxidative strain that, in turn, destabilizes neural structure and function.

XLogP3

4.3

UNII

MEC6MCY7QB

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 239 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 234 of 239 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Other CAS

122454-29-9

Wikipedia

Tralopyril

Dates

Last modified: 08-15-2023

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